![molecular formula C30H25N B14277666 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline CAS No. 125323-58-2](/img/structure/B14277666.png)
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline is an organic compound with a complex structure that includes an indene moiety and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline typically involves the reaction of 4-methylphenylamine with an indene derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the indene ring and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, indene-quinone compounds, and various functionalized aromatic compounds.
Applications De Recherche Scientifique
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The indene moiety plays a crucial role in its binding affinity and specificity, while the aniline derivative contributes to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1H-Inden-1-ylidene)methyl]aniline
- N,N-bis(4-methylphenyl)aniline
- Indene derivatives with various substituents
Uniqueness
4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline stands out due to its combination of an indene moiety and an aniline derivative, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
125323-58-2 |
|---|---|
Formule moléculaire |
C30H25N |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[4-(inden-1-ylidenemethyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C30H25N/c1-22-7-15-27(16-8-22)31(28-17-9-23(2)10-18-28)29-19-11-24(12-20-29)21-26-14-13-25-5-3-4-6-30(25)26/h3-21H,1-2H3 |
Clé InChI |
QPPNZWFSSBJBRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C4C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



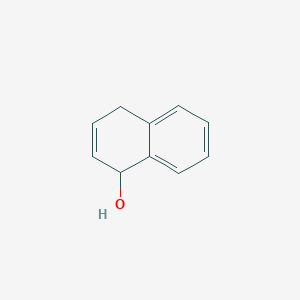
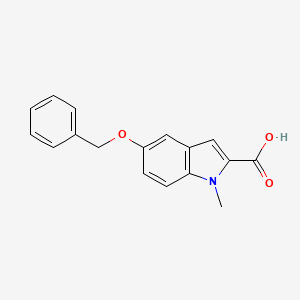

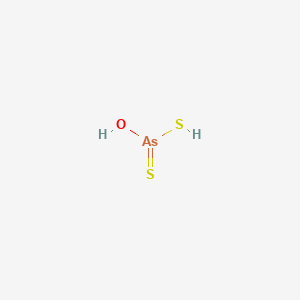


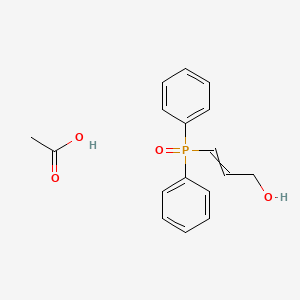
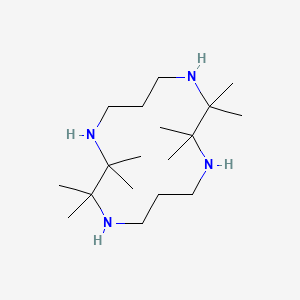
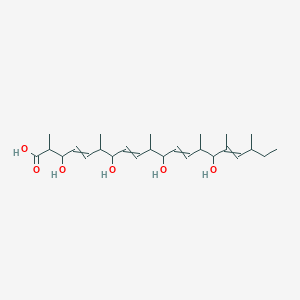
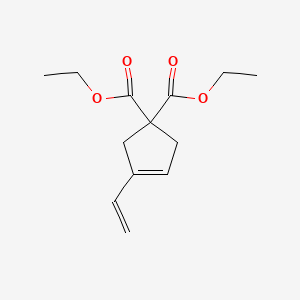
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
